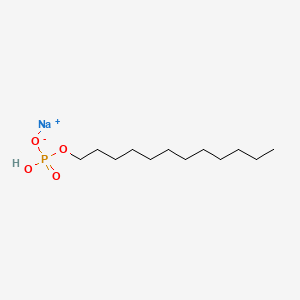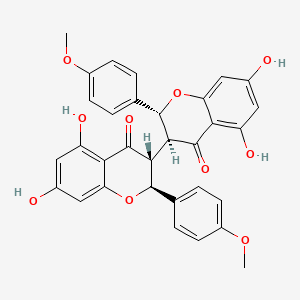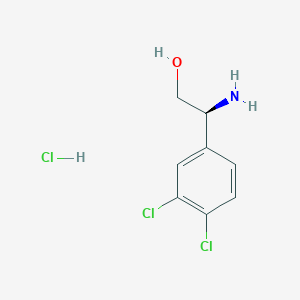
Monosodium monolauryl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monosodium monolauryl phosphate is a chemical compound with the molecular formula C12H26NaO4P. It is a sodium salt of monolauryl phosphate, which is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. This compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monosodium monolauryl phosphate can be synthesized through the esterification of lauric acid with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating lauric acid and phosphoric acid together under controlled conditions to form monolauryl phosphate. The resulting product is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, lauric acid and phosphoric acid, are fed into a reactor where they undergo esterification. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying processes to obtain the final compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Monosodium monolauryl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and phosphoric acid.
Oxidation: It can be oxidized to produce higher oxidation state phosphorus compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves reagents like potassium chloride or calcium chloride to replace the sodium ion.
Major Products Formed
Hydrolysis: Lauric acid and phosphoric acid.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Corresponding salts with different cations (e.g., potassium monolauryl phosphate).
Applications De Recherche Scientifique
Monosodium monolauryl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of monosodium monolauryl phosphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial action is particularly useful in medical and industrial applications where hygiene and cleanliness are paramount.
Comparaison Avec Des Composés Similaires
Monosodium monolauryl phosphate can be compared with other similar compounds, such as:
Monosodium phosphate: A simpler phosphate compound with different applications, primarily used as a buffering agent.
Monolauryl sulfate: Another surfactant derived from lauric acid, but with a sulfate group instead of a phosphate group.
Monopotassium monolauryl phosphate: Similar to this compound but with potassium as the cation instead of sodium.
Uniqueness
This compound is unique due to its combination of surfactant properties and antimicrobial activity. This makes it particularly valuable in applications where both properties are desired, such as in personal care products and disinfectants.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of surfactant and antimicrobial properties makes it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
17026-83-4 |
|---|---|
Formule moléculaire |
C12H27NaO4P |
Poids moléculaire |
289.30 g/mol |
Nom IUPAC |
sodium;dodecyl hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |
Clé InChI |
ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)(O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(O)O.[Na] |
| 50957-96-5 | |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)

![N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide](/img/structure/B3028120.png)


![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)


![3-[4-[[3-(4-chloro-2-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B3028133.png)



![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride](/img/structure/B3028139.png)

